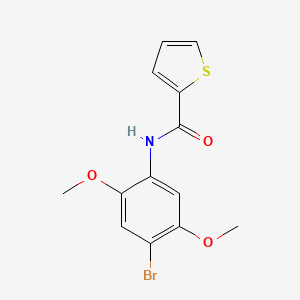

N-(4-bromo-2,5-dimethoxyphenyl)-2-thiophenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-bromo-2,5-dimethoxyphenyl)-2-thiophenecarboxamide, also known as 25B-NBOMe, is a synthetic psychedelic drug that belongs to the NBOMe family. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. Since then, it has gained popularity as a recreational drug due to its potent hallucinogenic effects. However, its use is illegal in many countries due to its potential for abuse and harmful side effects.

Wissenschaftliche Forschungsanwendungen

Photostabilization of Poly(vinyl chloride)

- Thiophene derivatives, similar to N-(4-bromo-2,5-dimethoxyphenyl)-2-thiophenecarboxamide, have been used as photostabilizers for poly(vinyl chloride) (PVC), reducing its level of photodegradation. Such additives can stabilize PVC by absorbing UV radiation and dissipating the energy as heat (Balakit et al., 2015).

Crystal Structure Analysis

- The crystal structure of derivatives of thiophene carboxamide compounds has been extensively studied, providing insights into their molecular and crystal structure through techniques like X-ray diffraction (Prabhuswamy et al., 2016).

Synthesis and Characterization of Derivatives

- Various methodologies have been employed to synthesize pyrazole-thiophene-based amide derivatives, which exhibit interesting chemical properties like non-linear optical (NLO) responses and have potential applications in material sciences (Kanwal et al., 2022).

Radiosensitizers and Cytotoxins

- Nitrothiophene carboxamides with different side chains have been synthesized and evaluated for their potential as radiosensitizers and bioreductively activated cytotoxins, suggesting their use in therapeutic applications (Threadgill et al., 1991).

Rhenium(I) Complexes for Medicinal Chemistry

- Thiosemicarbazone ligands derived from thiophene-based compounds have been used to synthesize rhenium(I) complexes, which are characterized for potential applications in medicinal chemistry (Núñez-Montenegro et al., 2011).

Copper-Catalyzed Amination

- Thiophene-based compounds have been found effective as ligands in copper-catalyzed amination reactions, indicating their potential in organic synthesis and pharmaceutical applications (Jiang et al., 2020).

Inhibition of Carbonic Anhydrase

- Bromophenol derivatives, related to the thiophene structure, have shown inhibitory effects on human cytosolic carbonic anhydrase, suggesting their potential use in developing drugs for various diseases (Balaydın et al., 2012).

Antimicrobial and Antibiofilm Properties

- Thiourea derivatives, including those with thiophene-based structures, have demonstrated significant antimicrobial and antibiofilm properties against various strains, indicating their potential as novel anti-microbial agents (Limban et al., 2011).

Wirkmechanismus

Safety and Hazards

2C-B is a controlled substance in many countries, including the US, where it is classified as a Schedule I drug . It is mainly used as a recreational drug and can have various effects on the user, including hallucinations . The safety profile of 2C-B is not well-studied, and it should be noted that the use of such substances can carry significant risks .

Zukünftige Richtungen

Given the recreational use and potential psychotherapeutic applications of 2C-B, more research is needed to fully understand its pharmacokinetics, pharmacological effects, and safety profile . This could lead to the development of new therapeutic strategies for certain mental health disorders, or contribute to harm reduction strategies related to recreational drug use .

Eigenschaften

IUPAC Name |

N-(4-bromo-2,5-dimethoxyphenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO3S/c1-17-10-7-9(11(18-2)6-8(10)14)15-13(16)12-4-3-5-19-12/h3-7H,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FREZRUDZUFXINO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)C2=CC=CS2)OC)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350179 |

Source

|

| Record name | N-(4-bromo-2,5-dimethoxyphenyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5868-20-2 |

Source

|

| Record name | N-(4-bromo-2,5-dimethoxyphenyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5558345.png)

![3-({2-[1-(butylsulfonyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5558351.png)

![(3aS*,7aR*)-5-methyl-2-[(5-methylpyrazin-2-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5558356.png)

![4-chloro-1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5558369.png)

![N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5558373.png)

![(1R*,3S*)-7-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5558404.png)

![2,4-dimethyl-3-phenyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one](/img/structure/B5558410.png)

![3-benzyl-5-cyclohexyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B5558414.png)

![(3S*,4R*)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-pyridin-4-ylpyrrolidine-3-carboxylic acid](/img/structure/B5558415.png)